molecular formula C20H12O4 B8649615 5-([1,1'-Biphenyl]-4-yloxy)isobenzofuran-1,3-dione

5-([1,1'-Biphenyl]-4-yloxy)isobenzofuran-1,3-dione

Cat. No. B8649615
M. Wt: 316.3 g/mol
InChI Key: JLTHLUSBQITEKE-UHFFFAOYSA-N
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Patent
US04960905

Procedure details

To a solution of 0.66 parts (0.004 mole) of 4-fluorophthalic anhydride in 3 parts of sulfolane, was added 0.68 parts (0.004 mole) of p-phenylphenol and 0.23 parts (0.004 mole) of potassium fluoride. The mixture was heated and maintained at a temperature of about 175°-200°, with stirring for a period of about 5 hours.
Quantity
0.004 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.004 mol
Type
reactant
Reaction Step One
Quantity
0.004 mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:3]=[C:4]2[C:9](=[O:10])[O:8][C:6](=[O:7])[C:5]2=[CH:11][CH:12]=1.S1(CCCC1)(=O)=O.[C:20]1([C:26]2[CH:31]=[CH:30][C:29]([OH:32])=[CH:28][CH:27]=2)[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1.[F-].[K+]>>[C:20]1([C:26]2[CH:27]=[CH:28][C:29]([O:32][C:2]3[CH:3]=[C:4]4[C:9](=[O:10])[O:8][C:6](=[O:7])[C:5]4=[CH:11][CH:12]=3)=[CH:30][CH:31]=2)[CH:21]=[CH:22][CH:23]=[CH:24][CH:25]=1 |f:3.4|

Inputs

Step One
Name
Quantity
0.004 mol
Type
reactant
Smiles
FC=1C=C2C(C(=O)OC2=O)=CC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1(=O)(=O)CCCC1
Name
Quantity
0.004 mol
Type
reactant
Smiles
C1(=CC=CC=C1)C1=CC=C(C=C1)O
Name
Quantity
0.004 mol
Type
reactant
Smiles
[F-].[K+]

Conditions

Stirring
Type
CUSTOM
Details
with stirring for a period of about 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
maintained at a temperature of about 175°-200°

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
Smiles
C1(=CC=CC=C1)C1=CC=C(OC=2C=C3C(C(=O)OC3=O)=CC2)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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